4-[[(4-Fluorophenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
CAS No.: 518319-42-1
Cat. No.: VC21505547
Molecular Formula: C24H16FN3O5S
Molecular Weight: 477.5g/mol
* For research use only. Not for human or veterinary use.
amino]phenyl isonicotinate - 518319-42-1](/images/no_structure.jpg)
Specification
CAS No. | 518319-42-1 |
---|---|
Molecular Formula | C24H16FN3O5S |
Molecular Weight | 477.5g/mol |
IUPAC Name | [4-[(4-fluorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
Standard InChI | InChI=1S/C24H16FN3O5S/c25-19-1-7-22(8-2-19)34(31,32)28(23(29)17-9-13-26-14-10-17)20-3-5-21(6-4-20)33-24(30)18-11-15-27-16-12-18/h1-16H |
Standard InChI Key | BKPPHNVPJAFZCW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC(=O)C4=CC=NC=C4 |
Canonical SMILES | C1=CC(=CC=C1N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC(=O)C4=CC=NC=C4 |
Introduction
Chemical Properties and Structure
Basic Properties
The fundamental chemical and physical properties of 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 518319-42-1 |
Molecular Formula | C₂₄H₁₆FN₃O₅S |
Molecular Weight | 477.5 g/mol |
IUPAC Name | [4-[(4-fluorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
PubChem Compound ID | 2940196 |
Source: Vulcanchem product information
Structural Features
The molecular structure of 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate is characterized by several key functional groups:
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A 4-fluorophenyl moiety attached to the sulfonyl group, introducing a halogen element that can influence both physical properties and biological interactions
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A sulfonamide linkage (N-S bond) that serves as a central connecting element in the molecule
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Two pyridine rings from the isonicotinoyl groups, which contribute to potential hydrogen bonding capabilities
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An ester linkage connecting one isonicotinoyl group to the phenyl ring
The compound's SMILES notation (C1=CC(=CC=C1N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC(=O)C4=CC=NC=C4) and standard InChI (InChI=1S/C24H16FN3O5S/c25-19-1-7-22(8-2-19)34(31,32)28(23(29)17-9-13-26-14-10-17)20-3-5-21(6-4-20)33-24(30)18-11-15-27-16-12-18/h1-16H) provide detailed structural information about the molecular connectivity and spatial arrangement.
Structural Analogs and Comparative Analysis
Several structurally related compounds provide context for understanding the potential properties of 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate | 518319-42-1 | C₂₄H₁₆FN₃O₅S | 477.5 g/mol | Reference compound |
4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate | 518320-99-5 | C₂₆H₂₁N₃O₅S | 487.5 g/mol | Contains 2,4-dimethylphenyl instead of 4-fluorophenyl |
4-[Isonicotinoyl(2-thienylsulfonyl)amino]phenyl isonicotinate | 518330-11-5 | C₂₂H₁₅N₃O₅S₂ | 465.5 g/mol | Contains 2-thienyl instead of 4-fluorophenyl |
Sources: Comparative information from Vulcanchem product listings
The subtle structural variations among these compounds—specifically the nature of the group attached to the sulfonyl moiety—likely influence their physicochemical properties and potential biological activities. The presence of the fluorine atom in 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate may confer unique properties compared to its methyl-substituted or heterocyclic analogs.
Physical and Chemical Behavior
The physicochemical properties of 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate can be inferred from its structure:
Proper storage recommendations for similar compounds include maintaining them in well-ventilated places with containers tightly closed, suggesting sensitivity to environmental factors like humidity or oxidation .
Research Context and Future Directions
The appearance of 4-[(4-Fluorophenyl)sulfonylamino]phenyl isonicotinate and related compounds in chemical databases and supplier catalogs indicates ongoing research interest in sulfonamide derivatives with heterocyclic components. Future research directions might include:
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Comprehensive structure-activity relationship studies to determine how the 4-fluorophenyl group influences biological activity compared to other aryl substitutions
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Evaluation against specific biological targets, particularly those responsive to sulfonamide or isonicotinoyl pharmacophores
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Investigation of potential medicinal applications, especially in antimicrobial, antiviral, or enzyme inhibition contexts
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Development of improved synthetic routes to facilitate access to this compound class
The compound's structural resemblance to known bioactive molecules warrants further investigation into its potential pharmaceutical applications, particularly given the historical significance of sulfonamides in drug development.
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